molecular formula C12H16N4O3 B2868371 4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1374408-46-4

4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No. B2868371
CAS RN: 1374408-46-4
M. Wt: 264.285
InChI Key: NGHQCXMOSCDQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid” is a chemical compound with a molecular weight of 264.28 . It is a compound of interest in the field of biochemistry and pharmaceuticals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4O3/c1-8(2)19-11-7-6-10-14-13-9(16(10)15-11)4-3-5-12(17)18/h6-8H,3-5H2,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.28 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Antibacterial Agents

Triazolo[4,3-b]pyridazin-3-yl derivatives: have been studied for their potential as antibacterial agents. The structural flexibility of these compounds allows for the synthesis of novel derivatives that can be tested against various bacterial strains. For instance, some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria .

Antifungal Medications

The triazole ring is a common feature in many antifungal drugs. The ability of triazoles to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, makes them effective antifungal agents. Derivatives of triazolo[4,3-b]pyridazin-3-yl could potentially be synthesized to enhance this activity and develop new antifungal medications .

properties

IUPAC Name

4-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8(2)19-11-7-6-10-14-13-9(16(10)15-11)4-3-5-12(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQCXMOSCDQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

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